
Thamnosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thamnosin can be synthesized through a [4+2] cycloaddition reaction involving two molecules of (E)-7-methoxy-6-(3-methylbuta-1,3-dienyl)-2H-chromen-2-one . This reaction forms the complex bicyclic structure characteristic of this compound.
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to its natural extraction from plant sources, particularly from the bulb of Arisaema erubescens .
Analyse Chemischer Reaktionen
Types of Reactions: Thamnosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone group in the 1-benzopyran moiety.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Clinical Applications in Oncology
Tα1 has demonstrated significant potential in cancer treatment, primarily due to its immunomodulatory properties. It is used as an adjunct therapy to enhance the efficacy of conventional cancer treatments.
Cancer Types and Treatment Combinations
- Lung Cancer : Tα1 has been shown to improve survival rates when combined with chemotherapy. In studies involving non-small cell lung cancer (NSCLC), patients receiving Tα1 alongside standard chemotherapy exhibited enhanced immune responses and reduced recurrence rates .
- Melanoma : A Phase II study indicated that Tα1 combined with Dacarbazine (DTIC) significantly increased overall response rates and survival times compared to DTIC alone .
- Hepatocellular Carcinoma (HCC) : In patients undergoing transarterial chemoembolization (TACE), the addition of Tα1 resulted in improved tumor response rates and fewer complications from bacterial infections .
Table 1: Summary of Clinical Trials Involving Thymosin Alpha 1 in Cancer Treatment
Cancer Type | Treatment Combination | Outcome |
---|---|---|
Non-Small Cell Lung | Tα1 + Chemotherapy | Increased survival rates |
Melanoma | Tα1 + Dacarbazine | Tripled response rate |
Hepatocellular | TACE + Tα1 | Higher tumor response, fewer infections |
Applications in Infectious Diseases
Tα1 has been extensively studied for its efficacy in treating viral infections, particularly hepatitis B and C.
Viral Infections
- Hepatitis B and C : Clinical trials have demonstrated that Tα1 enhances the immune response against these viruses, leading to improved virological outcomes . For instance, a regimen involving Tα1 showed a 40.6% complete virological response rate in chronic hepatitis B patients .
- COVID-19 : Emerging studies suggest that Tα1 may play a role in managing severe COVID-19 cases by modulating the immune response and reducing inflammation .
Table 2: Clinical Outcomes of Thymosin Alpha 1 in Viral Infections
Virus | Treatment Regimen | Outcome |
---|---|---|
Hepatitis B | Tα1 + Interferon | 40.6% complete virological response |
Hepatitis C | Tα1 + Nucleoside Analogs | Enhanced immune response |
SARS-CoV-2 | Tα1 in severe cases | Reduced inflammation, improved recovery |
Immunomodulatory Effects
Tα1 acts as an immunostimulatory agent, enhancing the body's immune defenses against various pathogens and improving responses to vaccines.
Immune Deficiency Conditions
Tα1 has been used to treat conditions characterized by immune deficiencies, such as DiGeorge syndrome and HIV/AIDS. Its ability to restore immune function has made it a valuable therapeutic option for patients with compromised immunity .
Future Directions and Research Opportunities
The ongoing research into genetic engineering methods for producing Tα1 suggests promising avenues for increasing production efficiency and lowering costs. These advancements may lead to broader clinical applications and improved patient outcomes across various diseases.
Wirkmechanismus
The mechanism by which Thamnosin exerts its effects involves interactions with various molecular targets and pathways. This compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Coumarin: A simpler compound with a similar 1-benzopyran-2-one structure.
Esculetin: A hydroxylated derivative of coumarin.
Scopoletin: A methoxylated derivative of coumarin.
Comparison: Thamnosin is unique due to its complex bicyclic structure formed through a [4+2] cycloaddition reaction . This structure imparts distinct chemical and biological properties, differentiating it from simpler coumarins like coumarin, esculetin, and scopoletin.
Eigenschaften
CAS-Nummer |
18458-66-7 |
---|---|
Molekularformel |
C30H28O6 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
7-methoxy-6-[2-[2-(7-methoxy-2-oxochromen-6-yl)-1,4-dimethylcyclohex-3-en-1-yl]ethenyl]chromen-2-one |
InChI |
InChI=1S/C30H28O6/c1-18-9-11-30(2,12-10-21-14-19-5-7-28(31)35-25(19)16-24(21)33-3)23(13-18)22-15-20-6-8-29(32)36-26(20)17-27(22)34-4/h5-8,10,12-17,23H,9,11H2,1-4H3 |
InChI-Schlüssel |
SWGAQLQAABDHGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
Isomerische SMILES |
CC1=CC(C(CC1)(C)/C=C/C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
Kanonische SMILES |
CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
melting_point |
244-246°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.